molecular formula C13H15NO3S2 B11136182 3-[(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B11136182
M. Wt: 297.4 g/mol
InChI Key: HTLXXFIVEOKRQN-NTMALXAHSA-N
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Description

3-[(5Z)-5-[(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID: is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a thiazolidine ring, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID typically involves the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thiol with a carbonyl compound to form the thiazolidine ring.

    Introduction of the Cyclohexene Ring: The cyclohexene ring is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.

    Formation of the Propanoic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-[(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

3-[(5Z)-5-[(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity.

    Materials Science: It is explored for use in the development of new materials with specific properties, such as conductivity or luminescence.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-[(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID
  • 3-[(5Z)-5-[(1,3-BENZOTHIAZOL-2-YL)-2-FURYL]METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID

Uniqueness

The uniqueness of 3-[(5Z)-5-[(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID lies in its specific structural features, such as the cyclohexene ring and the thiazolidine ring, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H15NO3S2

Molecular Weight

297.4 g/mol

IUPAC Name

3-[(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C13H15NO3S2/c15-11(16)6-7-14-12(17)10(19-13(14)18)8-9-4-2-1-3-5-9/h1-2,8-9H,3-7H2,(H,15,16)/b10-8-

InChI Key

HTLXXFIVEOKRQN-NTMALXAHSA-N

Isomeric SMILES

C1CC(CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O

Canonical SMILES

C1CC(CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O

Origin of Product

United States

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